
2H-1,4-Benzothiazine-2-acetic acid, 3-(methoxycarbonyl)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1,4-Benzothiazine-2-acetic acid, 3-(methoxycarbonyl)-, methyl ester is a chemical compound with a complex structure that includes a benzothiazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzothiazine-2-acetic acid, 3-(methoxycarbonyl)-, methyl ester typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the esterification of 2H-1,4-Benzothiazine-2-acetic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques such as crystallization or chromatography may also be employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2H-1,4-Benzothiazine-2-acetic acid, 3-(methoxycarbonyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzothiazine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzothiazine derivatives.
Applications De Recherche Scientifique
2H-1,4-Benzothiazine-2-acetic acid, 3-(methoxycarbonyl)-, methyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2H-1,4-Benzothiazine-2-acetic acid, 3-(methoxycarbonyl)-, methyl ester involves its interaction with specific molecular targets. The benzothiazine ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2H-1,4-Benzothiazine-2-acetic acid, 3,4-dihydro-3-thioxo-, methyl ester
- 3-Oxo-3,4-dihydro-2H-1,4-benzothiazine-2-acetic acid
Uniqueness
2H-1,4-Benzothiazine-2-acetic acid, 3-(methoxycarbonyl)-, methyl ester is unique due to its specific ester functional group, which can influence its reactivity and biological activity. This makes it distinct from other benzothiazine derivatives, which may have different substituents and therefore different properties and applications.
Propriétés
Numéro CAS |
190272-22-1 |
|---|---|
Formule moléculaire |
C13H13NO4S |
Poids moléculaire |
279.31 g/mol |
Nom IUPAC |
methyl 2-(2-methoxy-2-oxoethyl)-2H-1,4-benzothiazine-3-carboxylate |
InChI |
InChI=1S/C13H13NO4S/c1-17-11(15)7-10-12(13(16)18-2)14-8-5-3-4-6-9(8)19-10/h3-6,10H,7H2,1-2H3 |
Clé InChI |
PWYKLTQHUFTDQU-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1C(=NC2=CC=CC=C2S1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


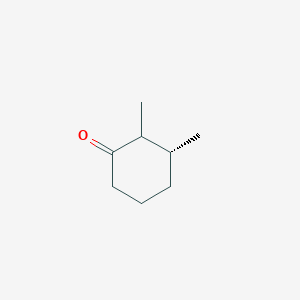
![Pentanal, 4,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (4S)-](/img/structure/B12571169.png)
![1,3-Bis(4'-dodecyl[1,1'-biphenyl]-4-yl)propane-1,3-dione](/img/structure/B12571181.png)
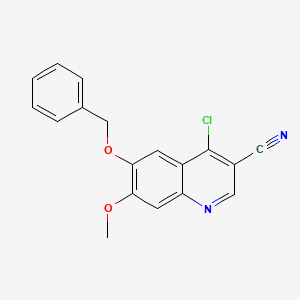

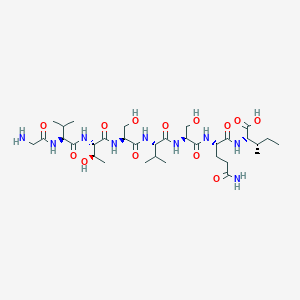
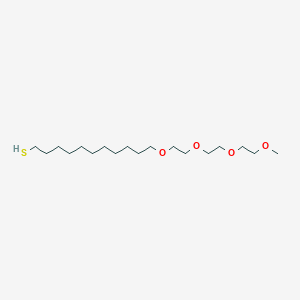
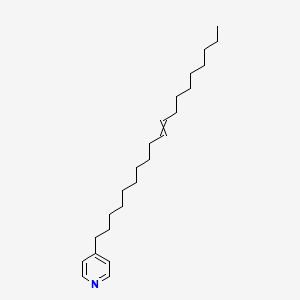
![4,6-Bis[(4-nitrophenyl)carbamoyl]benzene-1,3-dicarboxylic acid](/img/structure/B12571212.png)
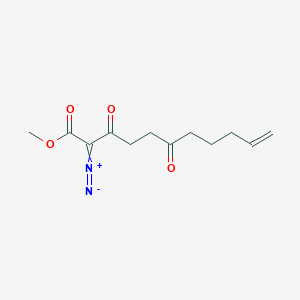
![3-{2,2-Bis(bromomethyl)-3-[(prop-2-en-1-yl)oxy]propoxy}prop-1-ene](/img/structure/B12571232.png)
![1-[(4-Methylphenyl)methyl]-1-phenylpiperidin-1-ium bromide](/img/structure/B12571242.png)
![[(2R)-5-Bromo-2,4-dimethylpent-3-en-1-yl]benzene](/img/structure/B12571247.png)
![4-{(E)-[4-(octadecylamino)phenyl]diazenyl}benzoic acid](/img/structure/B12571249.png)
